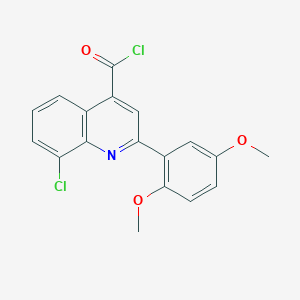

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

8-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO3/c1-23-10-6-7-16(24-2)13(8-10)15-9-12(18(20)22)11-4-3-5-14(19)17(11)21-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVQVFLCBFBYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a chloro substituent and methoxy groups that may influence its biological properties.

The molecular formula of this compound is . Its structure includes a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research has indicated that quinoline derivatives can exhibit significant anticancer properties. For instance, studies involving similar compounds have shown their effectiveness against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| CTR-21 | HeLa | 16.4 | Tubulin inhibition |

| CTR-20 | MDA-MB231 | 232 | Apoptosis induction |

| CTR-17 | MCF7 | 20 | Cell cycle arrest |

The anticancer activity of this compound has not been extensively documented in isolated studies; however, its structural similarities to other active quinoline derivatives suggest potential efficacy against cancer cells through similar mechanisms as outlined above .

Cardioprotective Effects

Recent studies have evaluated the cardioprotective effects of quinoline derivatives in models of doxorubicin-induced cardiotoxicity. These compounds have been shown to reduce oxidative stress and apoptosis in cardiomyocytes.

Table 2: Cardioprotective Effects of Quinoline Derivatives

| Compound Name | Cell Line Tested | Viability (%) | Mechanism of Action |

|---|---|---|---|

| 6a | H9c2 cardiomyocytes | 87.5 | ROS inhibition |

| 6d | H9c2 cardiomyocytes | 83.4 | Antioxidant activity |

| 6m | J774 macrophages | 91.2 | Cytoprotection against DOX |

In particular, compounds with electron-withdrawing groups at specific positions on the aromatic ring demonstrated enhanced cardioprotective effects, indicating that structural modifications can significantly influence biological activity .

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. The presence of methoxy groups has been linked to increased activity against various bacterial strains.

Table 3: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 100 |

| Compound B | S. aureus | 50 |

| Compound C | C. albicans | 75 |

While specific data on the antimicrobial activity of this compound is limited, its structural analogs have shown promising results against common pathogens .

Case Studies

A study focusing on the synthesis and biological evaluation of quinoline derivatives highlighted the importance of substituents in modulating activity. The synthesized compounds were tested for cytotoxicity using various cancer cell lines and showed promising results with certain derivatives achieving low IC50 values .

Another case study examined the cardioprotective effects of similar compounds in a doxorubicin-induced model, demonstrating significant improvements in cell viability when treated with specific quinoline derivatives . These findings underline the potential for further research into the biological activities of this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position Variations

Chloro Substituent Position

- This positional isomer may exhibit differences in solubility and crystallinity due to altered molecular symmetry .

- 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160256-50-7): The 3,4-dimethoxyphenyl group introduces steric hindrance near the quinoline core, which could reduce reaction rates in acylations compared to the 2,5-dimethoxy analog. The meta-para methoxy arrangement may also enhance π-stacking interactions in crystal structures .

Methoxy Group Position

- 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-67-1): The single methoxy group at the 3-position on the phenyl ring reduces electron-donating effects compared to the 2,5-dimethoxy analog. This may lower stability in polar solvents but increase lipophilicity, impacting biological activity .

Functional Group Modifications

Carbonyl Chloride vs. Carboxylic Acid Derivatives

- 4-Chloro-2-phenylquinoline (CAS: 4979-79-7): Lacking the carbonyl chloride group, this derivative is less reactive toward nucleophiles.

- 2-Phenylquinoline-4-carboxyl chloride derivatives (e.g., products with carbamide or ethylenediamine): These derivatives demonstrate how substituents on the phenyl ring influence reaction outcomes. For example, 2-phenyl-4-quinoloylcarbamide (m.p. 232°C) forms stable urea linkages, whereas the target compound’s dimethoxy groups may favor alternative reaction pathways .

Heterocyclic Substituents

- 2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160254-07-8): The thienyl group introduces sulfur-based heteroaromaticity, which can enhance charge-transfer interactions. The methyl group at the 8-position may increase steric bulk, reducing accessibility of the carbonyl chloride for reactions .

Data Tables

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride typically involves:

- Synthesis of the quinoline-4-carboxylic acid intermediate , substituted at the 8-position with chlorine and at the 2-position with a 2,5-dimethoxyphenyl group.

- Conversion of the carboxylic acid to the corresponding acid chloride using chlorinating agents such as thionyl chloride or oxalyl chloride.

This approach is consistent with the general preparation of quinoline-4-carbonyl chlorides, where the acid chloride function is introduced from the corresponding carboxylic acid.

Preparation of 2-Aryl-quinoline-4-carboxylic Acid Intermediates

A recent and efficient method for synthesizing 2-aryl-quinoline-4-carboxylic acids involves a multi-component reaction catalyzed by novel ionically tagged magnetic nanoparticles bearing urea linkers. This method, reported by Ghasemi et al. (2020), uses:

- Starting materials: Aryl aldehydes (which can be substituted with methoxy groups), pyruvic acid, and an amine (e.g., 1-naphthylamine).

- Catalyst: Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, a magnetically recoverable catalyst.

- Conditions: Solvent-free, at 80 °C, with catalyst loading of 10 mg.

The reaction proceeds via an anomeric-based oxidation mechanism leading to the formation of 2-aryl-quinoline-4-carboxylic acid derivatives in high yields and short reaction times.

Table 1: Optimization of Reaction Conditions for 2-Aryl-quinoline-4-carboxylic Acid Synthesis

| Entry | Solvent | Temperature (°C) | Catalyst (mg) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None (solvent-free) | 80 | 10 | 30 | 85 |

| 2 | Ethanol | Reflux | 10 | 90 | 85 |

| 3 | Water | Reflux | 10 | 90 | 75 |

| 4 | Ethyl acetate | Reflux | 10 | 120 | 65 |

| 5 | THF | Reflux | 10 | 120 | 60 |

Note: The solvent-free condition at 80 °C with 10 mg catalyst gave the best yield.

Table 2: Catalyst Comparison for Model Reaction

| Catalyst | Yield (%) |

|---|---|

| Fe3O4 | 65 |

| Fe3O4@SiO2 | 60 |

| Fe3O4@SiO2@(CH2)3–urea–thiazole | 70 |

| Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | 85 |

These results indicate the superior catalytic activity of the urea–thiazole sulfonic acid chloride functionalized magnetic nanoparticles.

Conversion to this compound

Following the synthesis of the 8-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid (or analogous 2-aryl quinoline-4-carboxylic acids), the acid is converted to the corresponding acid chloride by standard chlorination methods:

- Reagents: Thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).

- Conditions: Typically reflux in an inert solvent such as dichloromethane or chloroform, sometimes with catalytic DMF to activate the chlorinating agent.

- Outcome: Formation of the acid chloride, this compound, with release of gaseous byproducts (SO2, HCl).

This step is well-established in organic synthesis for preparing acid chlorides from carboxylic acids.

Detailed Research Findings and Analysis

- The use of the Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride catalyst is crucial for efficient synthesis of the quinoline carboxylic acid intermediate. Its magnetic properties allow easy recovery and reuse, enhancing sustainability.

- The catalyst's structure was confirmed by FT-IR, EDX, elemental mapping, SEM, TEM, and magnetometry, ensuring its robustness and activity.

- The reaction mechanism involves nucleophilic attack of an amine on the aldehyde to form an imine intermediate, subsequent addition of pyruvic acid enol form, cyclization, dehydration, and anomeric-based oxidation to aromatize the quinoline ring.

- Optimal reaction conditions (80 °C, solvent-free, 10 mg catalyst) provide high yields (~85%) within 30 minutes.

- The acid chloride formation step is standard and can be performed under mild conditions without affecting the sensitive quinoline and methoxy substituents.

Summary Table: Stepwise Preparation Overview

| Step | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Multi-component condensation | Aryl aldehyde (2,5-dimethoxybenzaldehyde), pyruvic acid, 1-naphthylamine, Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride catalyst, 80 °C, solvent-free | Forms 2-aryl-quinoline-4-carboxylic acid intermediate |

| 2 | Acid chloride formation | Thionyl chloride or oxalyl chloride, reflux, inert solvent (e.g., DCM), catalytic DMF | Converts carboxylic acid to acid chloride |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer :

- The quinoline core is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated quinoline precursors and arylboronic acids (e.g., 2,5-dimethoxyphenylboronic acid). For example, highlights the use of PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with K₂CO₃ as a base for analogous quinoline derivatives .

- Optimization strategies :

- Vary catalyst systems (e.g., Pd(OAc)₂ for milder conditions).

- Adjust solvent polarity (DMF vs. THF) to improve solubility of intermediates.

- Use controlled temperatures (80–120°C) to balance reaction rate and byproduct formation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., 4-chloroquinoline derivatives) before carbonyl chloride functionalization .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H NMR spectroscopy : Identify aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, quinoline protons at δ 7.5–8.9 ppm). reports detailed NMR assignments for structurally similar 2-phenylquinoline-4-carbonyl derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₈H₁₃Cl₂NO₃).

- Melting Point Analysis : Compare with literature values for analogous compounds (e.g., 223–225°C for 4-aminoquinoline derivatives in ) to assess crystallinity and purity .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. emphasizes rigorous rinsing protocols for accidental exposure .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of vapors, especially during acyl chloride formation (highly reactive).

- Storage : Keep in airtight, desiccated containers under inert gas (argon/nitrogen) to minimize hydrolysis. recommends dry, ventilated storage areas .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or HRMS fragments) for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally analogous compounds. For instance, provides 1H NMR data for methyl esters of quinoline-4-carbonyl piperazine derivatives, which can help assign ambiguous peaks .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent artifacts from true signals.

- Advanced Spectrometry : Employ 2D NMR (COSY, HSQC) to resolve overlapping proton environments or HRMS/MS to identify fragmentation pathways .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolysis Sensitivity : The acyl chloride group is prone to hydrolysis in aqueous media. Conduct stability studies in anhydrous solvents (e.g., THF, DCM) at controlled temperatures (<0°C for long-term storage).

- pH-Dependent Degradation : Monitor decomposition via HPLC in buffered solutions (pH 2–12). ’s synthesis of acid-stable quinoline derivatives suggests that neutral to slightly acidic conditions minimize degradation .

Q. How do substituents (e.g., chloro, methoxy) on the quinoline core affect reactivity in downstream functionalization reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity at the 4-carbonyl position, facilitating nucleophilic substitutions (e.g., amidation). demonstrates piperazine coupling at the carbonyl group in similar compounds .

- Electron-Donating Groups (OCH₃) : Direct regioselectivity in cross-coupling reactions. For example, shows that methoxy substituents on phenyl rings improve Suzuki-Miyaura coupling yields by stabilizing boronate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.